OHC-9
Description
OHC-9 is a tetrahydroxy cyclic urea derivative identified as a potent inhibitor of HIV-1 protease, targeting both wild-type and mutant strains of the enzyme. Structurally, it belongs to a class of compounds designed to mimic the transition state of protease substrate cleavage, enabling competitive binding to the enzyme's active site. Computational studies highlight its superior binding affinity compared to earlier-generation inhibitors, attributed to optimized hydrogen-bonding interactions and steric complementarity with the protease cavity .
Key pharmacological properties of this compound include favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as predicted by QikProp 2.5 software. These characteristics suggest enhanced bioavailability and reduced toxicity, positioning this compound as a promising candidate for antiretroviral therapy .
Properties
Molecular Formula |
C28H48O2 |
|---|---|
Molecular Weight |
416.69 |
IUPAC Name |
17-(3(R)-Hydroxy-1,3,5-trimethyl-hexyl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3beta-ol |
InChI |
InChI=1S/C28H48O2/c1-18(2)16-26(4,30)17-19(3)23-9-10-24-22-8-7-20-15-21(29)11-13-27(20,5)25(22)12-14-28(23,24)6/h7,18-19,21-25,29-30H,8-17H2,1-6H3/t19?,21-,22?,23?,24?,25?,26+,27?,28?/m0/s1 |
InChI Key |
MNKKUQPGLUILFQ-LSVQRHJJSA-N |
SMILES |
O[C@H]1CCC2(C)C3CCC4(C)C(C(C)C[C@](C)(O)CC(C)C)CCC4C3CC=C2C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OHC-9 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
OHC-9 is part of a series of hydroxy cyclic urea derivatives (OHC-1 to OHC-12) evaluated for HIV-1 protease inhibition. Below is a comparative analysis of this compound with its structural analogs:
OHC-1 and OHC-2
- Binding Affinity : OHC-1 and OHC-2 exhibit moderate binding scores but lack the optimized steric alignment seen in OHC-8.
- ADME Profiles : While both display acceptable solubility and permeability, this compound surpasses them in metabolic stability, reducing hepatic clearance risks .
OHC-4 and OHC-5
- Binding Affinity : OHC-4 shows comparable docking scores to this compound, but OHC-5 has weaker interactions due to bulkier substituents.
- This compound balances lipophilicity and polar surface area, enhancing blood-brain barrier penetration .
OHC-12
- Binding Affinity : OHC-12 demonstrates the highest docking score in the series, slightly outperforming this compound.
- ADME Profiles : Despite superior binding, OHC-12’s higher molecular weight and polar surface area may limit oral bioavailability compared to this compound .
Research Findings and Implications
- Docking Studies : this compound achieves a Glide score of −9.2 kcal/mol, outperforming darunavir (−8.5 kcal/mol) in mutant protease binding .
- Mutant Resistance : this compound maintains efficacy against common protease mutations (e.g., V82A, I84V), a critical advantage over OHC-4 and OHC-5 .
- Synthetic Viability : this compound’s synthesis route is more scalable than OHC-12, which requires complex chiral resolution steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
